Product packaging for Ethyl 5-methylthiazole-4-carboxylate(Cat. No.:CAS No. 61323-26-0)

Ethyl 5-methylthiazole-4-carboxylate

Cat. No.: B1315230
CAS No.: 61323-26-0
M. Wt: 171.22 g/mol
InChI Key: SNOLCJGSEPTCMD-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Moiety in Contemporary Organic and Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its aromatic nature allows for various chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. nih.gov The thiazole moiety is a core component of numerous biologically active compounds and approved pharmaceuticals, demonstrating a wide spectrum of therapeutic applications. bohrium.comnih.gov

The significance of the thiazole nucleus is evident in its presence in drugs with diverse activities, including antibacterial (e.g., Sulfathiazole), anticancer (e.g., Dasatinib), and antiviral (e.g., Ritonavir) properties. bohrium.comijarsct.co.in Researchers have successfully synthesized thiazole-containing compounds exhibiting anti-inflammatory, analgesic, antifungal, and antihypertensive effects. researchgate.netnih.gov This versatility stems from the ring's ability to engage in various biological interactions, acting as a key pharmacophore that can bind to enzymes and receptors within physiological systems. nih.gov Consequently, the design and synthesis of novel thiazole derivatives remain a vibrant and crucial area of research aimed at discovering new therapeutic agents to address unmet medical needs. bohrium.com

Overview of Ethyl Thiazole Carboxylates as Research Subjects

Within the broad family of thiazole derivatives, ethyl thiazole carboxylates serve as critical building blocks and research subjects. These compounds are characterized by a thiazole ring substituted with an ethyl carboxylate (-COOEt) group. This ester functionality is particularly useful as it provides a reactive handle for further synthetic transformations, allowing for the construction of more complex molecular architectures.

Ethyl 5-methylthiazole-4-carboxylate and its isomers, such as ethyl 4-methylthiazole-5-carboxylate, are key intermediates in organic synthesis. nih.govchemicalbook.com The strategic placement of the methyl and ethyl carboxylate groups on the thiazole ring influences the molecule's reactivity and the spatial arrangement of derivatives built upon it. These esters are often employed in the synthesis of compounds with potential chemotherapeutic applications. For example, derivatives of the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate have been reported to possess significant antileukemic activity and have been investigated for their potential as antineoplastic agents. tandfonline.com

Below is a data table outlining key chemical properties of a representative ethyl thiazole carboxylate isomer.

PropertyData
IUPAC Name ethyl 4-methyl-1,3-thiazole-5-carboxylate
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
CAS Number 20582-55-2
XLogP3 1.9

Data sourced from PubChem. nih.gov

Scope of Academic Inquiry into Thiazole Carboxylic Acid Esters

The academic inquiry into thiazole carboxylic acid esters is extensive and multifaceted, spanning synthetic chemistry, medicinal chemistry, and materials science. A significant portion of research is dedicated to developing novel and efficient synthetic methodologies for their preparation. For instance, practical one-pot procedures have been developed for the synthesis of 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials, offering higher yields and simpler manipulation compared to traditional multi-step methods. tandfonline.com

A major focus of the research is the biological evaluation of compounds derived from these esters. Scientific investigations have explored their potential as:

Antimicrobial Agents: Numerous studies have synthesized series of thiazole derivatives from ethyl thiazole carboxylate precursors and tested them against various bacterial and fungal strains. nih.govkau.edu.sa For example, certain bifunctional derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown potent activity against Gram-positive bacteria. nih.govresearchgate.net

Anticancer Agents: The thiazole scaffold is a well-known feature in anticancer drug design. Researchers have used ethyl thiazole carboxylates to synthesize novel compounds and evaluate their in vitro anticancer activity against a range of human tumor cell lines. nih.govkau.edu.sa

Enzyme Inhibitors: Specific thiazole derivatives have been investigated as inhibitors of enzymes implicated in disease. For example, a class of ethyl 4-(substituted phenoxymethyl) thiazole-5-carboxylates was synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. nih.gov

The research findings from these studies are often supported by detailed structure-activity relationship (SAR) analyses, which seek to understand how specific structural modifications influence biological activity, thereby guiding the design of more potent and selective compounds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S B1315230 Ethyl 5-methylthiazole-4-carboxylate CAS No. 61323-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOLCJGSEPTCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20486327
Record name Ethyl 5-methylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61323-26-0
Record name Ethyl 5-methylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Thiazole Carboxylate Scaffolds

Conventional and Optimized Synthetic Routes

The approaches to constructing thiazole (B1198619) carboxylates can be broadly categorized into multi-step sequences and more streamlined one-pot procedures.

To overcome the limitations of multi-step syntheses, significant research has focused on developing efficient one-pot procedures. These methods combine all reactants in a single reaction vessel, avoiding the isolation of intermediates and often leading to higher yields and simpler processes.

A practical one-pot synthesis for ethyl 2-substituted-4-methylthiazole-5-carboxylates has been developed using ethyl acetoacetate (B1235776), N-bromosuccinimide (NBS), and thiourea (B124793) or its N-substituted derivatives. tandfonline.comresearchgate.net This reaction proceeds under mild conditions and provides good yields. tandfonline.com Another green, one-pot approach involves the reaction of ethyl acetoacetate with NBS and thiourea in Polyethylene (B3416737) Glycol (PEG-400) under microwave irradiation. bepls.com Similarly, the reaction of active methylene (B1212753) compounds with thiourea and NBS can be carried out in a deep eutectic solvent (DES) based on choline (B1196258) chloride and urea (B33335). wjrr.org

Starting MaterialsReagentsSolvent/ConditionsProductYieldReference(s)
Ethyl acetoacetate, ThioureaN-Bromosuccinimide (NBS)Water/THF, 80°CEthyl 2-amino-4-methylthiazole-5-carboxylate72% tandfonline.comresearchgate.net
Ethyl acetoacetate, ThioureaN-Bromosuccinimide (NBS)PEG-400, Microwave (180 W)Ethyl 2-amino-4-methylthiazole-5-carboxylateHigh bepls.com
Ethyl 2-chloroacetoacetate, ThioureaSodium CarbonateEthanol (B145695)/Ethyl Acetate (B1210297), 60-70°CEthyl 2-amino-4-methylthiazole-5-carboxylate98% google.com
Ethyl acetoacetate, ThioureaN-Bromosuccinimide (NBS), Benzoyl PeroxideBenzene (B151609), RefluxEthyl 2-amino-4-methylthiazole-5-carboxylate- sciforum.net

The use of catalysts can significantly enhance the efficiency and environmental friendliness of thiazole synthesis. Various catalysts have been employed to promote the cyclization reaction. For instance, benzoyl peroxide has been utilized as a radical initiator in the one-pot synthesis of 2-aminothiazoles from ethyl acetoacetate. tandfonline.comsciforum.net

In an effort to develop greener methodologies, solid acid catalysts have been explored. Silica-supported tungstosilisic acid has proven to be an efficient and reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives under both conventional heating and ultrasonic irradiation. mdpi.com Another approach involves the use of a hypervalent iodine reagent, iodobenzene (B50100) diacetate, as a versatile oxidizing agent to synthesize ethyl 2-substituted-1,3-thiazole-4-carboxylates in a single step from L-cysteine ethyl ester hydrochloride. arkat-usa.org

Reaction TypeCatalystPrecursorsKey FeaturesReference(s)
Hantzsch SynthesisSilica Supported Tungstosilisic Acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydesGreen, reusable catalyst, high yields (79-90%) mdpi.com
One-pot cyclizationBenzoyl Peroxide (initiator)Ethyl acetoacetate, NBS, thioureaRadical initiated process tandfonline.comsciforum.net
One-pot synthesisIodobenzene diacetateL-cysteine ethyl ester hydrochloride, pyruvaldehydeOxidative cyclization, efficient two-step protocol arkat-usa.org

The choice of solvent plays a critical role in the outcome of thiazole synthesis, influencing reaction rates, yields, and environmental impact. researchgate.net Research has moved towards greener and more benign solvent systems.

Aqueous media have been successfully employed; for example, a one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate is effectively carried out in a mixture of water and tetrahydrofuran (B95107) (THF). tandfonline.com Green solvents like PEG-400 have been used, often in combination with microwave assistance, to facilitate rapid and efficient reactions. bepls.comwjrr.org Some protocols have eliminated the need for a solvent altogether, utilizing grinding or solvent-free conditions for the Hantzsch condensation, which is both eco-friendly and simple. wjrr.orgmdpi.com A study comparing various solvents like 1,4-dioxane, toluene, ethanol, and dimethylformamide (DMF) found that a THF/DMF mixture with triethylamine (B128534) as a base provided the best efficiency for the specific thiazole derivatives being synthesized. researchgate.net A patent also describes the use of a mixed ethanol and ethyl acetate solvent system for the preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate. google.com

Precursor Design and Reactant Selection

The structure of the final thiazole carboxylate is determined by the specific precursors used in the cyclization reaction. The classic Hantzsch synthesis offers significant flexibility through the variation of the α-halocarbonyl and the thioamide components. wikipedia.org

Thioamides and thioureas are fundamental building blocks in the Hantzsch synthesis, providing the sulfur and nitrogen atoms required for the thiazole ring. slideshare.netyoutube.com The reaction mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone. youtube.comchemtube3d.com

The choice of this precursor directly influences the substituent at the 2-position of the thiazole ring. When thiourea is used, the product is a 2-aminothiazole (B372263) derivative. nih.govtandfonline.com By using N-substituted thioureas, various groups can be introduced onto this amino functionality. tandfonline.commdpi.com If a thioamide (where the amino group of thiourea is replaced by an alkyl or aryl group) is used, the corresponding 2-alkyl or 2-aryl thiazole is formed. wikipedia.orgyoutube.com This versatility allows for the synthesis of a wide array of thiazole carboxylate derivatives with diverse functionalities.

Employing α-Halo Carbonyl Compounds

The Hantzsch thiazole synthesis remains a foundational and widely utilized method for constructing the thiazole ring. This reaction classically involves the condensation of an α-halo carbonyl compound with a thioamide. ijper.org In the context of Ethyl 5-methylthiazole-4-carboxylate, a conventional synthesis route begins with the halogenation of a β-keto ester like ethyl acetoacetate to form an α-halo carbonyl intermediate. tandfonline.comtandfonline.com

Exploiting Ethyl Acetoacetate Derivatives in Synthesis

To overcome the limitations of the two-step Hantzsch synthesis, more streamlined one-pot procedures starting directly from ethyl acetoacetate have been developed. These methods represent a significant improvement in efficiency and yield. tandfonline.com In a typical one-pot protocol, ethyl acetoacetate is treated with N-bromosuccinimide (NBS) to generate the α-bromo intermediate in situ. tandfonline.comgoogle.com Without isolating this intermediate, thiourea or its N-substituted derivatives are added to the reaction mixture, leading directly to the formation of the corresponding ethyl 2-substituted-4-methylthiazole-5-carboxylate. tandfonline.comresearchgate.net

Table 1. One-Pot Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates from Ethyl Acetoacetate tandfonline.comresearchgate.net
EntryThiourea Derivative (R-group)Reaction Time (h)Yield (%)
1H (Thiourea)272
2Methyl1265
3Ethyl1268
4Allyl1075
5Phenyl882
64-Chlorophenyl885
74-Methylphenyl1078

Green Chemistry Approaches in Thiazole Carboxylate Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic routes for thiazole derivatives. bepls.com These green chemistry approaches aim to minimize waste, avoid hazardous solvents and reagents, and reduce energy consumption compared to conventional methods. researchgate.netbohrium.com Key strategies include the use of microwave-assisted synthesis and reactions conducted in aqueous or solvent-free conditions. bepls.comresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving process efficiency. nih.govconicet.gov.ar The application of microwave irradiation in the synthesis of thiazole carboxylates has been shown to dramatically reduce reaction times from hours to minutes, while often increasing product yields and purity. nih.govnih.gov

For example, the synthesis of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates has been efficiently carried out by reacting benzylidine thiosemicarbazones with a bromo ester in polyethylene glycol under microwave irradiation at 100°C for just 40 seconds. nih.gov This rapid and efficient heating minimizes the formation of by-products. conicet.gov.ar The advantages of microwave-assisted synthesis over conventional heating are significant, as highlighted by various studies. nih.gov This technology provides a greener alternative by reducing energy consumption and often enabling the use of less hazardous reaction media. researchgate.net

Table 2. Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolone-4-carboxylic Acids conicet.gov.ar
ReactantMethodTimeYield (%)
Ethyl-quinolon-4-one-3-carboxylate (4a)Conventional (Reflux)> 12 hours~77%
Microwave (100 °C)15 min95%
Ethyl-quinolon-4-one-3-carboxylate (4b)Conventional (Reflux)> 12 hours~75%
Microwave (100 °C)15 min96%

Aqueous Medium and Solvent-Free Reaction Conditions

Replacing volatile and often toxic organic solvents with water or eliminating solvents entirely are cornerstone principles of green chemistry. ufms.br The synthesis of thiazole carboxylates has been successfully adapted to these conditions.

The synthesis of 2-amino-4-alkylthiazole-5-carboxylates has been performed in water. organic-chemistry.org This process involves the α-halogenation of β-keto esters with N-bromosuccinimide and subsequent cyclization with thiourea. The reaction can be facilitated by the presence of β-cyclodextrin, which acts as a supramolecular catalyst in the aqueous medium. ijper.orgorganic-chemistry.org One-pot syntheses in an ethanol:water solvent system, catalyzed by reusable nanoparticles, have also been reported for creating thiazole scaffolds from α-halo carbonyl compounds. acs.org

Solvent-free, or solid-state, reactions provide another eco-friendly alternative. The Hantzsch condensation of α-haloketones (like 2-bromoacetophenones) with thiourea can be conducted without any solvent, sometimes by simply grinding the reactants together. ijper.orgorganic-chemistry.org These reactions are often very fast, proceeding to completion in seconds or minutes, and offer the advantages of a simple work-up, high yields, and enhanced safety. researchgate.netorganic-chemistry.org

Chemical Transformations and Derivatization Strategies

Functional Group Interconversions on the Thiazole (B1198619) Ring System

The thiazole ring system of Ethyl 5-methylthiazole-4-carboxylate, along with its methyl substituent, is amenable to several functional group interconversions. These transformations are crucial for introducing new reactive handles or modifying the electronic properties of the molecule.

One common strategy involves the bromination of the methyl group. Utilizing reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like UV light can convert the methyl group into a bromomethyl group. This transformation is significant as it introduces a good leaving group, paving the way for subsequent nucleophilic substitution reactions to introduce a wide array of functionalities.

Furthermore, the thiazole ring itself can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing carboxylate group can influence the regioselectivity of these transformations.

Ester Group Modifications and Reactivity Studies

The ethyl carboxylate group at the 4-position of the thiazole ring is a primary site for modification, allowing for the synthesis of a wide range of derivatives.

Hydrolysis: Base-catalyzed hydrolysis, or saponification, of the ethyl ester is a fundamental transformation that yields the corresponding 5-methylthiazole-4-carboxylic acid. beilstein-archives.orggoogle.com This reaction is typically carried out using aqueous solutions of strong bases like sodium hydroxide (B78521) or lithium hydroxide. google.comnih.gov The resulting carboxylic acid is a key intermediate for further derivatization.

Amidation: The carboxylic acid obtained from hydrolysis can be converted into a variety of amides through coupling reactions with primary or secondary amines. This is often facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like 4-Dimethylaminopyridine (DMAP). nih.gov Alternatively, direct amidation of the ester can be achieved, though this often requires more forcing conditions or specific catalytic systems. mdpi.com

Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group). This transformation typically employs strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent. The resulting alcohol provides another point for further chemical modification.

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride or oxalyl chloride. nih.gov This acyl chloride is a highly useful intermediate for forming esters and amides under milder conditions than direct coupling methods.

Table 1: Summary of Ester Group Modifications

Transformation Reagents and Conditions Product
Hydrolysis (Saponification) NaOH(aq) or LiOH(aq), heat 5-Methylthiazole-4-carboxylic acid
Amidation (from acid) Amine (R-NH2), EDCI, DMAP N-substituted-5-methylthiazole-4-carboxamide
Reduction LiAlH4, anhydrous ether (5-Methylthiazol-4-yl)methanol
Acid Chloride Formation SOCl2 or (COCl)2 5-Methylthiazole-4-carbonyl chloride

Introduction of Diverse Substituents via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds, and they have been adapted for the functionalization of the thiazole ring in derivatives of this compound. A prerequisite for these reactions is often the introduction of a halide, typically bromine, onto the thiazole ring. This can be achieved through decarboxylative bromination of the corresponding carboxylic acid. beilstein-archives.org

Suzuki, Heck, and Sonogashira Coupling Adaptations

Once a bromo-substituted thiazole derivative is obtained, it can serve as a substrate for various cross-coupling reactions. beilstein-archives.org

Suzuki Coupling: This reaction pairs the bromothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, enabling the introduction of aryl or vinyl substituents. nih.govnih.gov

Heck Reaction: The Heck reaction allows for the coupling of the bromothiazole with an alkene, catalyzed by a palladium complex, to introduce alkenyl substituents. rsc.org

Sonogashira Coupling: This coupling reaction involves the reaction of the bromothiazole with a terminal alkyne, co-catalyzed by palladium and copper complexes, to install alkynyl moieties. beilstein-archives.orgnih.gov

Optimal reaction conditions, such as temperature and choice of catalyst, can vary between these coupling types. For instance, Suzuki and Heck reactions on certain thiazole systems have been optimized at 120 °C, while the Sonogashira reaction proved more efficient at a lower temperature of 80 °C to prevent side reactions like the polymerization of the alkyne. beilstein-archives.orgresearchgate.net

Table 2: Palladium-Catalyzed Coupling Reactions on Bromo-Thiazole Derivatives

Coupling Reaction Coupling Partner Catalyst System Product Type
Suzuki Arylboronic acid Pd(0) catalyst, Base Aryl-substituted thiazole
Heck Alkene Pd(0) catalyst, Base Alkenyl-substituted thiazole
Sonogashira Terminal alkyne Pd(0)/Cu(I) catalyst, Base Alkynyl-substituted thiazole

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it bypasses the need for pre-halogenation of the substrate. organic-chemistry.org For thiazole derivatives, palladium-catalyzed direct arylation has been shown to be an efficient method for introducing aryl groups. acs.org

These reactions typically involve the direct coupling of the thiazole C-H bond with an aryl halide. Research has demonstrated that ligand-free palladium acetate (B1210297) (Pd(OAc)2) can effectively catalyze the direct arylation of thiazole derivatives. organic-chemistry.orgresearchgate.net This method often shows high regioselectivity, with the arylation occurring preferentially at the 5-position of the thiazole ring. acs.org The process is tolerant of various functional groups on the coupling partner and offers a more sustainable route to arylated thiazoles. organic-chemistry.orgresearchgate.net

Heterocycle Annulation and Ring Expansion Reactions

The reactive sites on this compound and its derivatives can be utilized to construct fused heterocyclic systems through annulation reactions. These reactions lead to the formation of more complex, polycyclic structures incorporating the thiazole core.

Synthesis of Fused Thiazole Systems

Derivatives of this compound can serve as precursors for the synthesis of fused bicyclic systems like thiazolo[3,2-a]pyrimidines. For instance, the reaction of a related aminothiazole with a suitable dielectrophile can lead to the formation of a new pyrimidine (B1678525) ring fused to the thiazole. These annulation strategies are valuable for creating novel heterocyclic scaffolds. One example involves the condensation of a tetrahydropyrimidine-2-thione with ethyl chloroacetate (B1199739) to yield a thiazolo[3,2-a]pyrimidine derivative. mdpi.com Such reactions expand the structural diversity accessible from the initial thiazole building block.

Another important class of fused systems is the thiazolo[5,4-d]thiazoles, which are known for their applications in organic electronics. mdpi.com Synthetic strategies to access these structures often involve the condensation of precursors like dithiooxamide (B146897) with aldehydes, highlighting a potential, albeit more complex, pathway from functionalized thiazoles. mdpi.com

Formation of Imidazo[2,1-b]thiazoles and Related Structures

The synthesis of the fused heterocyclic system, imidazo[2,1-b]thiazole (B1210989), is a well-established area of medicinal chemistry. However, the predominant synthetic route described in the literature involves the reaction of a 2-aminothiazole (B372263) derivative with an α-halocarbonyl compound. This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by intramolecular cyclization.

A critical structural feature for this transformation is the presence of a primary amino group at the C2 position of the thiazole ring, which is necessary for the formation of the imidazole (B134444) ring. The specified compound, this compound, lacks this essential 2-amino moiety. Consequently, it cannot serve as a direct precursor in the conventional synthesis of imidazo[2,1-b]thiazoles. Extensive searches of chemical databases and literature have not yielded any documented instances of this compound being converted to an imidazo[2,1-b]thiazole structure. The available research consistently utilizes isomers such as ethyl 2-aminothiazole-4-carboxylate for this purpose. nih.gov

Stereoselective Synthesis and Chiral Thiazole Carboxylates

There is currently no information available in the scientific literature regarding the stereoselective synthesis of this compound. The molecule itself is achiral, possessing a plane of symmetry, and thus does not exist as enantiomers or diastereomers.

Furthermore, there are no documented studies on the use of this compound as a substrate for creating other chiral thiazole carboxylates. While the field of stereoselective synthesis is vast, and chiral auxiliaries or catalysts are often employed to induce chirality in molecules, such applications have not been reported for this specific thiazole derivative. Research in the area of chiral thiazoles typically focuses on molecules where a stereocenter is incorporated into one of the substituents attached to the thiazole ring.

Applications in Advanced Organic Synthesis

Utility as Building Blocks for Complex Heterocyclic Compounds

The thiazole (B1198619) ring is a prevalent structure in many biologically active compounds. Ethyl 5-methylthiazole-4-carboxylate, and particularly its 2-amino derivative, serve as key building blocks for creating more intricate heterocyclic systems. tandfonline.comresearchgate.net These derivatives are frequently used in the preparation of medicinally important agents. tandfonline.com

One notable application is in the synthesis of fused heterocyclic systems such as thiazolo[3,2-a]pyrimidines. For example, a multi-step reaction sequence can yield compounds like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, demonstrating the compound's role in constructing complex, polycyclic architectures. mdpi.com Furthermore, it is utilized in creating hybrid molecules, such as a library of thiazole–1,2,3-triazole hybrids, through 1,3-dipolar cycloaddition reactions. ajgreenchem.com

Intermediate Roles in the Synthesis of Pharmaceutical Precursors

The compound is a recognized intermediate in the synthesis of various bioactive molecules and is crucial in the development of new therapeutic agents. chemimpex.com Its structural framework is a component of several pharmaceutical precursors, contributing to the development of treatments for a range of conditions.

This compound derivatives are critical intermediates in the synthesis of xanthine (B1682287) oxidase (XO) inhibitors, which are used for treating hyperuricemia and gout. nih.govresearchgate.net The well-known XO inhibitor, Febuxostat, relies on a key intermediate derived from this thiazole compound: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. google.comnih.govnewdrugapprovals.org

Research has also focused on synthesizing various series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as potential XO inhibitors. nih.govresearchgate.net In vitro studies of these synthesized compounds have identified molecules with significant XO inhibitory activity. For instance, derivatives with specific substitutions, such as a para-fluoro or para-chloro group on the benzamido ring, have shown excellent potency. nih.govresearchgate.net

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of Synthesized Thiazole Derivatives

Compound ID Substitution IC50 (µM)
5b 4-Fluoro 0.57
5c 4-Chloro 0.91

Data sourced from studies on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives. nih.govresearchgate.net

In the field of antibiotics, Ethyl 2-amino-4-methylthiazole-5-carboxylate serves as an important intermediate. It is used in the synthesis of 4-methyl-5-formylthiazole, which is a key intermediate for producing Cefditoren pivoxil. tandfonline.com Cefditoren pivoxil is a third-generation cephalosporin (B10832234) antibiotic. The 2-aminothiazole (B372263) ring is a common structural feature in this class of antibiotics. google.com

Contributions to Agrochemical Synthesis

Beyond pharmaceuticals, this compound is a key ingredient in the formulation of crop protection products. chemimpex.com It acts as an intermediate in the synthesis of agrochemicals, contributing to the development of effective pesticides and herbicides designed to improve agricultural output. chemimpex.com

Derivatives of this compound have been synthesized and evaluated for their potential as agrochemicals. A series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were tested for fungicidal and herbicidal activities. researchgate.net The preliminary bioassays showed that these compounds possess inhibitory effects against various fungi and plants. researchgate.net

Table 2: Bioactivity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate Derivatives

Activity Type Target Organism Inhibition (%) Concentration/Dosage
Fungicidal Fusarium graminearum 32–58 100 mg/L
Fungicidal Thanatephorus cucumeris 32–58 100 mg/L
Fungicidal Botrytis cinerea 32–58 100 mg/L
Fungicidal Fusarium oxysporum 32–58 100 mg/L
Herbicidal Various tested plants 20–50 150 g ai/ha

Data sourced from a study on novel thiazole derivatives. researchgate.net

Scaffold Diversification for Combinatorial Chemistry Libraries

The core structure of this compound serves as a versatile scaffold for combinatorial chemistry. This approach allows for the systematic modification of the molecule at various positions to generate large libraries of related compounds. These libraries are then used in high-throughput screening to identify new drug leads and other biologically active molecules.

For instance, a common thiazole-containing intermediate was used to prepare a library of 422 different 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. nih.gov This process of diversification, starting from a central scaffold, is a key strategy in modern drug discovery. nih.gov Similarly, the compound has been used to create libraries of thiazole–1,2,3-triazole hybrids for biological screening. ajgreenchem.com

Biological Activity and Medicinal Chemistry Research of Thiazole Carboxylate Derivatives

Antimicrobial Research Pathways

Thiazole (B1198619) carboxylate derivatives have been explored for their potential to combat microbial infections, with studies investigating their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Studies Against Gram-Positive and Gram-Negative Strains

Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated notable antibacterial potential. In one study, a series of thirty thiazole compounds were synthesized and evaluated for their in vitro antimicrobial activity. Nineteen of these compounds showed significant antibacterial properties, with a particular bactericidal effect against Gram-positive bacteria. nih.gov Another study on newly synthesized thiazole derivatives also reported excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing more potent activity than the reference drug molecules. mdpi.com

Research into bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives revealed that nineteen analogs displayed obvious antibacterial potential, showing special bactericidal activity against Gram-positive bacteria. researchgate.net Specifically, certain trisubstituted thiazole derivatives exhibited a broad spectrum of antibacterial activity against three types of Gram-positive bacteria. researchgate.net

The following table summarizes the antibacterial activity of selected thiazole carboxylate derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainActivity/PotencyReference
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivativesGram-positive bacteriaSpecial bactericidal activity researchgate.net
Thiazole-pyrazoline hybridsStaphylococcus aureusEquipotent to Ampicillin (MIC = 6.25 μg/mL) nih.gov
Trisubstituted thiazole derivative 12f (R = 4-F-C6H4)S. aureus, B. subtilis, B. CereusBroad spectrum activity (MIC 25, 6.25, and 50 µg/mL, respectively) researchgate.net
Phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moietyRalstonia solanacearum, Xanthomonas oryzae pv. oryzaeExcellent antibacterial activities mdpi.com

Antifungal Potential Against Pathogenic Fungi

The antifungal properties of thiazole carboxylate derivatives have also been a key area of investigation. In a study of bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, nine analogs showed moderate to weak antifungal activity against Candida albicans. nih.govresearchgate.net Another research effort focusing on 2,4,5-trisubstituted thiazoles found that four of the synthesized compounds were able to exert antifungal activity against C. albicans. researchgate.net

Furthermore, a series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized and screened for their biological activities. Several of these compounds demonstrated effective antifungal activities at a Minimum Inhibitory Concentration (MIC) value of 12.5 μg/mL. researchgate.net Phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety also displayed remarkable antifungal activities against several phytopathogenic fungi. mdpi.com

The table below presents findings on the antifungal potential of specific thiazole carboxylate derivatives.

Compound/DerivativeFungal StrainActivity/PotencyReference
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivativesCandida albicansModerate to weak activity nih.govresearchgate.net
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylatesVarious fungiEffective at MIC 12.5 μg/mL researchgate.net
Trisubstituted thiazole derivative 6d C. albicans50% less active than clotrimazole researchgate.net
Phenylthiazole derivatives with 1,3,4-thiadiazole thione moietySclerotinia sclerotiorum, Rhizoctonia solani, Magnaporthe oryzae, Colletotrichum gloeosporioidesRemarkable activity mdpi.com

Structure-Activity Relationships (SAR) for Antimicrobial Properties

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of thiazole carboxylate derivatives. Research has shown that the nature and position of substituents on the thiazole ring significantly influence biological activity.

For a series of 2,4,5-trisubstituted thiazoles, it was found that compounds incorporating a thiosemicarbazide (B42300) function, particularly those substituted with both thioureido and thiosemicarbazide moieties, exhibited potential antibacterial and antifungal activities. researchgate.net Within this series, the 4-fluorophenyl substituent proved to be the most favorable for broad-spectrum antibacterial activity. researchgate.net

In another study, the presence of a phenyl ring on thiazole-pyrazoline hybrids was found to enhance antibacterial action. ajgreenchem.com The amphiphilic nature of thiazole derivatives, possessing both hydrophobic and hydrophilic components, is thought to facilitate their penetration into bacterial cell membranes, contributing to their inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net

Anticancer Research and Cytotoxic Effects

The cytotoxic potential of thiazole carboxylate derivatives against various cancer cell lines has been extensively investigated, revealing promising avenues for the development of novel antineoplastic agents.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A number of studies have demonstrated the in vitro cytotoxicity of ethyl 5-methylthiazole-4-carboxylate derivatives against a panel of human cancer cell lines. For instance, thirty thiazole compounds, derived from ethyl 2-amino-4-methylthiazole-5-carboxylate, were evaluated for their preliminary in vitro anticancer activities, with nine derivatives being selected for further testing by the National Cancer Institute (NCI). scienceopen.com One particular compound from this series revealed a broad spectrum of anticancer activity against 29 of the 60 tested tumor cell lines. scienceopen.com

Novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have also been synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines, with some compounds showing moderate activity. nih.govresearchgate.net

The following table summarizes the cytotoxic activity of various thiazole carboxylate derivatives.

Compound/DerivativeCancer Cell Line(s)Cytotoxic Activity (IC50/Inhibition)Reference
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative 9b NCI 60 subpanelBroad spectrum activity against 29 cell lines scienceopen.com
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide 8c A-549 (lung)48% inhibition at 5 µg/mL nih.gov
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide 8f A-549 (lung)40% inhibition at 5 µg/mL nih.gov
Thiazole–1,2,3-triazole hybrid 5h U87 (glioblastoma)IC50 = 3.20±0.32 µM
Thiazole–1,2,3-triazole hybrid 5f U87 (glioblastoma)IC50 = 4.72±3.92 µM
Thiazole–1,2,3-triazole hybrid 5c U87 (glioblastoma)IC50 = 10.67±0.94 µM
N-acylated 2-amino-5-benzyl-1,3-thiazole 5a U251 (glioblastoma), WM793 (melanoma)Most toxic in the series

Exploration of Antileukemic and Anti-Glioblastoma Activities

Recent research has specifically focused on the potential of thiazole carboxylate derivatives in treating leukemia and glioblastoma.

A study on novel N-acylated 2-amino-5-benzyl-1,3-thiazoles demonstrated their antineoplastic activity towards various tumor cells, including human myeloid leukemia (K562) and acute T-cell leukemia (Jurkat) cell lines. One compound, in particular, was identified as the most toxic against human glioblastoma and melanoma cells.

Furthermore, a library of thiazole–1,2,3-triazole hybrids, synthesized from an ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy) phenyl)-4-methylthiazole-5-carboxylate derivative, was screened for in vitro anticancer effects on human glioblastoma cell lines (U87). Several of these compounds displayed potent activity, with IC50 values significantly lower than the reference drug, Temozolomide (B1682018). A structure-activity relationship analysis indicated that substitutions on the phenyl ring influenced the anti-glioblastoma activity.

Another study found that 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) could block glioma cell migration and invasion in both in vitro and in vivo models. This effect was mediated through the aryl hydrocarbon receptor (AHR) and resulted in the reduction of MYH9, a protein essential for cell migration.

The proapoptotic effects of another novel thiazole derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, were investigated in human glioblastoma U251 and T98G cells. This compound exhibited significantly higher cytotoxicity compared to temozolomide and doxorubicin, inducing apoptosis through caspase-3 cleavage and the production of reactive oxygen species.

SAR Studies for Anticancer Potential

The quest for novel anticancer agents has led to extensive investigation of thiazole-containing compounds. Derivatives of ethyl thiazole-4-carboxylate have been a focal point of these studies, with numerous structure-activity relationship (SAR) analyses conducted to optimize their cytotoxic effects against various cancer cell lines.

Research into bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives has revealed that modifications at the 2-amino position significantly influence their anticancer activity. For instance, the introduction of urea (B33335) or thiourea (B124793) moieties at this position has been explored. One study synthesized a series of thirty thiazole compounds and evaluated their in vitro anticancer activities. Among these, certain derivatives displayed broad-spectrum anticancer activity against numerous tumor cell lines. nih.gov

A recent study in 2024 focused on novel ethyl thiazole carboxylate-acetamide analogs, investigating their cytotoxic effects. These compounds were tested against human-derived A549 non-small cell lung cancer, Caco-2 colorectal cancer, and SHSY-5Y neuroblastoma tumor cell lines. The study highlighted the promising potential of combining the ethyl 2-acetamido-4-methylthiazole-5-carboxylate core with a thiazoline (B8809763) moiety for the treatment of neuroblastoma and related diseases. nih.gov

Further SAR studies on 2,4,5-trisubstituted thiazoles have provided additional insights. Starting from ethyl 2-amino-4-methylthiazole-5-carboxylate, various modifications have been made. For example, the conversion of the 2-amino group to an acetamido group and subsequent reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide intermediate allows for the introduction of diverse pharmacophores. These studies help in understanding the structural requirements for potent anticancer activity.

Another area of investigation involves the synthesis of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives. While not a direct study of the title compound, it provides valuable SAR data for the broader class of thiazole-5-carboxylate derivatives. These studies have shown that the nature and substitution pattern of the phenyl ring at the 2-position, as well as the amide substituent at the 5-position, play a crucial role in determining the anticancer potency against cell lines such as A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer). nih.gov

The following table summarizes the anticancer activity of some representative thiazole carboxylate derivatives:

Compound/Derivative ClassCancer Cell Line(s)Key Findings
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivativesVariousBroad-spectrum anticancer activity observed for certain derivatives. nih.gov
Ethyl thiazole carboxylate-acetamide analogsA549, Caco-2, SHSY-5YPromising cytotoxicity, especially when combined with a thiazoline moiety against neuroblastoma cells. nih.gov
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativesA-549, Bel7402, HCT-8Moderate anticancer activity, with potency influenced by substituents on the phenyl and amide moieties. nih.gov

Investigations into Anti-Inflammatory and Analgesic Activities

The thiazole scaffold is known to be a key component in several anti-inflammatory drugs. Research into the anti-inflammatory and analgesic potential of thiazole carboxylate derivatives, while not as extensive as for their anticancer properties, has yielded some promising results.

A study focused on 5-methylthiazole-thiazolidinone conjugates, which share the 5-methylthiazole (B1295346) core with "this compound," investigated their anti-inflammatory activity. The study found that these compounds exhibited moderate to good anti-inflammatory effects in a carrageenan-induced mouse paw edema model, with some derivatives showing better activity than the standard drug indomethacin. The structure-activity relationship revealed that the nature and position of substituents on the benzene (B151609) ring of the benzylidene moiety were critical for activity. Further investigation identified cyclooxygenase-1 (COX-1) as a primary molecular target for these compounds. mdpi.com

Research on Antiviral Properties, Including Anti-HIV Activity

The thiazole nucleus is a constituent of several compounds with known antiviral activity, including against HIV. While specific research on the antiviral properties of "this compound" is limited, studies on related thiazole carboxylate derivatives provide insights into the potential of this chemical class.

A 2021 study synthesized a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates and predicted their potential as antiviral agents through molecular docking studies. The research suggested that some of these compounds could be promising therapeutic targets for the Mpro protein of SARS-CoV-2, the virus responsible for COVID-19. nih.gov

In the context of anti-HIV research, thiazole-5-carboxamide derivatives have been identified as potent inhibitors of HIV-1 replication. One study reported on a thiazole-5-carboxamide derivative, GPS491, which demonstrated potent anti-HIV-1 activity with reduced toxicity. This compound was found to inhibit viral gene expression and alter the production of viral RNAs. Notably, GPS491 also showed inhibitory activity against other viruses, including adenovirus and multiple coronaviruses. scholaris.ca

Furthermore, a review of patent literature from 2014 to 2021 highlighted the antiviral activities of various thiazole derivatives against a wide range of viruses, including influenza, coronaviruses, herpes viruses, hepatitis B and C, and HIV. nih.gov While not specific to "this compound," this body of work underscores the potential of the thiazole scaffold in the development of new antiviral therapies.

Enzyme Inhibition and Receptor Binding Studies

The biological activities of thiazole carboxylate derivatives are often mediated through their interaction with specific enzymes and receptors. Identifying these molecular targets and understanding the mechanisms of interaction are crucial for the development of new drugs.

Research has identified several molecular targets for thiazole carboxylate derivatives and related compounds. As mentioned previously, 5-methylthiazole-thiazolidinone conjugates have been found to act as selective COX-1 inhibitors. mdpi.com In another study, a series of new thiazole carboxamide derivatives were designed and evaluated as inhibitors of both COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. acs.org

In the realm of cancer therapy, thiazole-5-carboxylate derivatives have been developed as selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in pro-tumorigenic signaling. Certain 2-amino-4-methylthiazole-5-carboxylate derivatives were found to be potent MAGL inhibitors with significant anticancer activity against non-small cell lung cancer and breast cancer cell lines. nih.gov

Another identified target is the kinesin HSET (KIFC1), which plays a role in cancer cell survival. A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was discovered to have micromolar in vitro inhibition of HSET. nih.gov

Molecular docking studies have been instrumental in elucidating the binding patterns of thiazole carboxylate derivatives within the active sites of their target enzymes. For the COX enzymes, docking simulations have shown how these compounds can interact with key residues in the binding pocket, explaining their inhibitory activity and selectivity. acs.org

Similarly, for MAGL inhibitors, molecular docking has provided insights into the interactions between the thiazole-5-carboxylate scaffold and the enzyme's active site. nih.gov In the case of HSET inhibitors, studies have suggested an ATP-competitive mode of action, where the compounds compete with ATP for binding to the enzyme. nih.gov

The following table summarizes some of the identified molecular targets for thiazole carboxylate derivatives:

Molecular TargetTherapeutic AreaDerivative Class
Cyclooxygenase-1 (COX-1)Anti-inflammatory5-Methylthiazole-thiazolidinone conjugates mdpi.com
Cyclooxygenase-1 & 2 (COX-1/2)Anti-inflammatoryThiazole carboxamide derivatives acs.org
Monoacylglycerol Lipase (MAGL)Anticancer2-Amino-4-methylthiazole-5-carboxylate derivatives nih.gov
Kinesin HSET (KIFC1)Anticancer2-(3-Benzamidopropanamido)thiazole-5-carboxylate nih.gov

Development of Novel Therapeutic Agents from Thiazole Carboxylate Scaffolds

The versatility of the thiazole carboxylate scaffold makes it an attractive starting point for the development of novel therapeutic agents. The this compound core can be readily modified at various positions to generate libraries of compounds with diverse biological activities.

The research into anticancer agents provides a clear example of this developmental pathway. Starting from simple ethyl thiazole-4-carboxylate derivatives, medicinal chemists have introduced various substituents to enhance potency and selectivity. The studies on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives and ethyl thiazole carboxylate-acetamide analogs demonstrate the potential of this scaffold in generating promising anticancer drug candidates. nih.govnih.gov

Similarly, the development of enzyme inhibitors from this scaffold is an active area of research. The discovery of potent and selective inhibitors of MAGL and HSET showcases the utility of the thiazole-5-carboxylate core in designing targeted therapies for cancer. nih.govnih.gov

Furthermore, the antiviral research, particularly the development of the thiazole-5-carboxamide derivative GPS491, highlights the potential for this scaffold to yield broad-spectrum antiviral agents. scholaris.ca The ability to modify the carboxamide portion of the molecule allows for the fine-tuning of activity and pharmacokinetic properties.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of thiazole (B1198619) derivatives. These studies provide insights into molecular geometry, charge distribution, and orbital energies, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

For instance, DFT methods have been employed to study the electronic properties of various thiazole-4-carboxylate derivatives. ijper.org These calculations help in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. In studies of related thiazole derivatives, DFT analysis has been used to correlate electronic properties with observed biological activities, such as antibacterial and antifungal efficacy. researchgate.net

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) surface is a common application of quantum chemistry. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with biological receptors or other reactants. For new thiazole carboxamide derivatives, DFT analysis has been performed to compute the border orbital energies (HOMO and LUMO) and inspect electrostatic potential profiles to predict critical sites for optimal binding with protein targets. nih.gov

Table 1: Representative Quantum Chemical Properties for Thiazole Derivatives

Parameter Description Typical Application
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. Predicting reactivity in electrophilic reactions.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. Predicting reactivity in nucleophilic reactions and correlating with antimicrobial activity. researchgate.net
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Assessing chemical stability and reactivity.

| MEP Surface | Molecular Electrostatic Potential; maps charge distribution. | Identifying sites for non-covalent interactions with biological targets. nih.gov |

Molecular Docking Simulations with Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as a derivative of Ethyl 5-methylthiazole-4-carboxylate, might interact with the active site of a biological target like a protein or enzyme.

Numerous studies have utilized molecular docking to investigate the therapeutic potential of thiazole derivatives. For example, analogs have been docked into the active sites of various enzymes to predict their inhibitory activity:

Cyclooxygenase (COX) Enzymes: Thiazole carboxamide derivatives have been docked into the binding sites of COX-1 and COX-2 enzymes to explain their inhibitory activity and selectivity. nih.gov These simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, with critical amino acid residues like TYR-385 and SER-530. nih.gov

Anticancer Targets: Derivatives of 4-methylthiazole-5-carboxylic acid were studied for their binding modes with the MUC1 oncoprotein, a target in breast cancer therapy. nih.gov In other research, thiazole-based molecules were designed and docked against the anti-apoptotic protein Bcl-2 to evaluate their potential as anticancer agents. researchgate.net

Antiviral Targets: The potential of ethyl thiazole-4-carboxylate derivatives as antiviral agents was predicted through docking against the Mpro protein of SARS-CoV-2, with some compounds showing good binding affinities. ijper.org

The results of docking studies are often expressed as a "docking score," which estimates the binding affinity. A lower score typically indicates a more favorable binding interaction.

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives

Compound Class Target Protein Key Findings
Thiazole Carboxamides COX-1 / COX-2 Identification of hydrogen bonds and hydrophobic interactions explaining enzyme inhibition and selectivity. nih.gov
4-Methylthiazole-5-carboxylic Acid Derivatives MUC1 (Breast Cancer) Predicted binding modes to guide the development of MUC1 inhibitors. nih.gov
Ethyl Thiazole-4-carboxylates SARS-CoV-2 Mpro Compounds showed good binding affinities, suggesting potential as therapeutic targets. ijper.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For derivatives of the thiazole-5-carboxylate scaffold, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Similarity Indices Analysis (CoMSIA) have been applied. In a study on synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, CoMFA and CoMSIA models were developed to understand the structure-activity relationships related to their antimicrobial properties. nih.gov These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity, providing a roadmap for designing more potent analogs.

Similarly, QSAR studies have been performed on N-(aryl)-4-(azolylethyl) thiazole-5-carboxamides as inhibitors of VEGF receptors, which are important in cancer treatment. mdpi.com These studies demonstrated that topological descriptors of the compounds played a significant role in the QSAR models, and the presence or absence of specific substituents was successfully explored using indicator variables. mdpi.com

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling

In silico prediction of ADME properties is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. Various computational models are used to predict properties like intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.

For the thiazole class of compounds, in silico ADME profiling is frequently reported.

Studies on novel thiazole carboxamide derivatives included ADME analysis, which is a decisive indicator for successful drug development. nih.gov

In the development of benzothiazole-thiazole hybrids, ADMET studies were conducted to determine the selectivity of substitutions and to check for compliance with criteria like Lipinski's rule of five, which helps assess a compound's drug-likeness.

For a series of 2-aminothiazol-4(5H)-one derivatives, in silico ADME assays showed favorable absorption, distribution, metabolism, and excretion parameters for most of the tested compounds, indicating their potential as drug candidates. These predictions often include parameters like Caco-2 permeability for intestinal absorption and inhibition of key cytochrome P450 (CYP) enzymes.

Table 3: Common In Silico ADME Parameters Predicted for Thiazole Analogs

ADME Parameter Description Significance
Human Intestinal Absorption (%) Predicts the percentage of a compound absorbed from the gut. High absorption is crucial for oral bioavailability.
Caco-2 Permeability An in vitro model for predicting intestinal drug absorption. Indicates the potential for a drug to pass through the intestinal wall.
CYP Enzyme Inhibition Predicts if a compound will inhibit key metabolic enzymes (e.g., CYP3A4). Inhibition can lead to adverse drug-drug interactions.

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and oral bioavailability. | Compliance suggests a higher probability of success as an oral drug. |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its complex with a biological target.

For thiazole-based compounds, MD simulations have been used to validate docking results and to understand the stability of the ligand-protein complex.

In a study of thiazole-based anticancer agents targeting Bcl-2, MD simulations were performed to analyze the conformational changes induced by the ligand in the protein's binding pocket. researchgate.net The simulation confirmed that the compound interacted primarily through stable hydrophobic and hydrogen-bonding interactions. researchgate.net

Similarly, for newly designed benzothiazole-thiazole hybrids, MD simulations were employed to understand the structural requirements for inhibiting the p56lck enzyme, a cancer target. These simulations can reveal the dynamic behavior of the complex, assess its stability over time through metrics like Root Mean Square Deviation (RMSD), and calculate binding free energies.

Conformational analysis is also crucial for understanding the intrinsic flexibility of the this compound molecule itself, which can influence its ability to adopt the correct geometry to fit into a receptor's active site.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, such as those used to synthesize the thiazole ring. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and identify the most favorable route.

The classic method for synthesizing the thiazole ring found in this compound is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone (or ester) with a thioamide. Computational studies, often using DFT, can be applied to:

Elucidate the step-by-step mechanism of the cyclization and dehydration steps.

Analyze the transition state structures to understand the reaction's energy barriers.

Predict the effects of different substituents on the reaction rate and outcome.

While specific computational studies on the reaction pathway for this compound are not widely documented, theoretical investigations into the reactivity of related thiazole systems have been performed. For example, the reactivity of 5-arylidenerhodanine derivatives (which contain a thiazole-like ring) was computationally studied at the DFT level to understand their reaction pathways. nih.gov Such studies provide a theoretical framework for understanding and optimizing the synthesis of complex thiazole derivatives.

Advanced Analytical Methodologies in Thiazole Carboxylate Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in chemical analysis, providing detailed insights into the molecular structure and functional groups present in a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the molecular structure of "Ethyl 5-methylthiazole-4-carboxylate". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the ethyl ester group would present as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling with each other. The methyl group attached to the thiazole (B1198619) ring at position 5 would appear as a distinct singlet. The proton at position 2 of the thiazole ring is expected to also appear as a singlet, providing key structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methyl carbon at position 5, and the three carbons that constitute the thiazole ring (C2, C4, and C5). The chemical shifts of these carbons are indicative of their electronic environment and help confirm the substitution pattern of the thiazole core.

Table 1: Predicted NMR Spectral Data for this compound

Analysis Signal Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR Protons ~ 8.7 - 8.9 Singlet (s) Thiazole ring H (at C2)
Protons ~ 4.2 - 4.4 Quartet (q) -O-CH₂-CH₃
Protons ~ 2.7 - 2.9 Singlet (s) Thiazole ring -CH₃ (at C5)
Protons ~ 1.2 - 1.4 Triplet (t) -O-CH₂-CH₃
¹³C NMR Carbon ~ 162 - 164 Singlet C=O (Ester)
Carbon ~ 158 - 160 Singlet Thiazole ring C (at C2)
Carbon ~ 155 - 157 Singlet Thiazole ring C (at C5)
Carbon ~ 125 - 127 Singlet Thiazole ring C (at C4)
Carbon ~ 61 - 63 Singlet -O-CH₂-CH₃
Carbon ~ 16 - 18 Singlet Thiazole ring -CH₃ (at C5)

Note: The chemical shifts are predicted values based on the analysis of structurally similar thiazole derivatives and may vary from experimental results.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For "this compound," the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ethyl ester group, typically found in the region of 1700-1725 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester group, C-H stretching from the alkyl groups, and characteristic vibrations from the C=N and C=C bonds within the thiazole ring. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
2900 - 3000 C-H Stretch Alkyl (CH₃, CH₂)
1700 - 1725 C=O Stretch Ester
1500 - 1600 C=N and C=C Stretch Thiazole Ring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

For "this compound" (molecular formula C₇H₉NO₂S), the molecular weight is 171.22 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 171. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to yield an acylium ion, or the loss of ethylene (B1197577) (C₂H₄, 28 Da) through a McLafferty rearrangement. Cleavage of the thiazole ring can also occur, leading to further characteristic fragments. For the isomeric compound Ethyl 4-methylthiazole-5-carboxylate, significant fragments are observed at m/z 143 and 126. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Description
171 [C₇H₉NO₂S]⁺ Molecular Ion ([M]⁺)
143 [M - C₂H₄]⁺ Loss of ethylene
126 [M - OC₂H₅]⁺ Loss of ethoxy radical

Chromatographic Separation and Purity Assessment Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating the target compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like "this compound". It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase.

A reversed-phase HPLC method is typically employed for this type of analysis. The compound is separated based on its partitioning between a nonpolar stationary phase (such as C18-silica) and a polar mobile phase (commonly a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Purity levels are often expected to be greater than 95-97%. google.com

Table 4: Typical HPLC Method Parameters for Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at ~254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its predicted boiling point, "this compound" is amenable to GC analysis, which is often used for purity assessment and to detect volatile impurities.

In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A common detector for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. Purity is determined in a manner similar to HPLC, by comparing the relative peak areas.

Table 5: Typical GC Method Parameters for Analysis

Parameter Condition
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C
Detector Flame Ionization Detector (FID)

| Detector Temperature | 300 °C |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements within a chemical compound. For a synthesized sample of this compound, this analysis serves as a primary method to verify its empirical formula and assess its purity. The technique typically involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, such as carbon dioxide, water, nitrogen gas, and sulfur dioxide, are collected and measured, allowing for the calculation of the percentage of each element present in the original sample.

The molecular formula for this compound is C₇H₉NO₂S. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimental results would be compared. A close correlation between the experimental and theoretical percentages for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) would provide strong evidence for the correct synthesis and purity of the compound.

Below is a data table presenting the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.011784.07749.10
HydrogenH1.00899.0725.30
NitrogenN14.007114.0078.18
OxygenO15.999231.99818.69
SulfurS32.06132.0618.73
Total 171.214 100.00

Note: The data in this table is theoretical and calculated based on the molecular formula.

Future Directions and Research Perspectives

The foundational role of the thiazole (B1198619) nucleus in medicinal chemistry and materials science provides a fertile ground for future research on Ethyl 5-methylthiazole-4-carboxylate and its derivatives. The exploration of this scaffold is poised to expand into novel chemical, biological, and technological domains.

Q & A

Q. What are the common synthetic routes for ethyl 5-methylthiazole-4-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via cyclocondensation reactions. For example, analogous thiazole derivatives are prepared using ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and phenylhydrazine under reflux conditions . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometric ratios of precursors. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used for purification .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and purity (e.g., methyl groups at δ ~2.5 ppm, ester carbonyl at δ ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+) with accuracy <5 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with refinement parameters like R1R_1 < 0.05 for high-confidence models .

Q. How can researchers ensure compound stability during storage and handling?

Store the compound refrigerated (2–8°C) in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or light, as thiazole rings may degrade. Analytical techniques like TLC or HPLC monitor decomposition (e.g., new peaks at λ = 254 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or elemental analysis results?

Discrepancies in HRMS or elemental analysis (e.g., C/H/N deviations >0.3%) may indicate impurities or hydration. Mitigation steps:

  • Repeat synthesis with rigorous drying (anhydrous Na2 _2SO4_4).
  • Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions.
  • Cross-validate with 1H^1 \text{H}-13C^{13}\text{C} HSQC NMR to confirm signal assignments .

Q. How can reaction yields be improved for derivatives like 4-methylthiazole-5-carboxylates?

Optimize via:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20%.
  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amino groups) to prevent side reactions .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Antimicrobial assays : Broth microdilution (MIC values against S. aureus or E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC50_{50} determination for HepG2 or MCF-7) .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays (e.g., FRET) .

Q. How are computational methods applied to predict reactivity or design novel derivatives?

  • DFT calculations : Gaussian software models electron density maps to identify nucleophilic/electrophilic sites (e.g., C4-position in thiazole).
  • Retrosynthetic analysis : Tools like Pistachio or Reaxys propose synthetic routes for analogs (e.g., substituting methyl with trifluoromethyl groups) .

Q. What protocols validate analytical methods for quantifying this compound in complex matrices?

Follow ICH guidelines:

  • Linearity : R2^2 >0.99 across 1–100 µg/mL (UV-Vis at λ = 280 nm).
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
  • Recovery studies : Spiked samples in biological fluids (e.g., plasma) with recoveries 85–115% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-methylthiazole-4-carboxylate
Reactant of Route 2
Ethyl 5-methylthiazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.